N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole ring fused with a furan ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
Target of Action
The primary target of this compound is the macrophage colony-stimulating factor 1 receptor (CSF1R) . CSF1R is a receptor that is expressed largely by microglia relative to other cell types in the brain . It plays a crucial role in the regulation of survival, proliferation, and differentiation of mononuclear phagocytes .
Mode of Action
The compound interacts with its target, the CSF1R, by binding to it . This interaction can influence the activity of microglia, the resident immune cells of the brain
Biochemical Pathways
It is known that csf1r plays a significant role in several neuropsychiatric conditions, including traumatic brain injury, demyelinating disease, alzheimer’s disease, and parkinson’s disease . Therefore, the compound’s interaction with CSF1R could potentially affect these pathways.
Pharmacokinetics
The pharmacokinetic behavior of a similar compound, 11C-CPPC, has been studied in healthy individuals . After injection, the compound was observed to peak in cortical and subcortical tissue by 37.5 minutes post-injection and then declined . The total distribution volume (VT) values were relatively high in thalamus, striatum, and most cortical regions, and with relatively lower VT in hippocampus, total white matter, and cerebellar cortex . These findings suggest that the compound has good brain penetration and distribution, which are important for its bioavailability.
Result of Action
It is known that the compound’s interaction with csf1r can influence the activity of microglia . This could potentially affect various processes in the brain, including neuroinflammation, which is involved in a wide variety of neuropsychiatric disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of propan-2-ol molecules can influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The benzo[d]thiazole intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Furan-2-carboxamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzo[d]thiazole core but differ in the substituents attached to the ring.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides: These compounds have a morpholine moiety instead of the piperazine moiety.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLTGSYCGCDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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